molecular formula C21H23N3O6 B13821763 ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine

Cat. No.: B13821763
M. Wt: 413.4 g/mol
InChI Key: BKVFAOYJBLSVSK-KRWDZBQOSA-N
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Description

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is a synthetic peptide derivative that incorporates the benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyloxycarbonyl group is particularly useful for protecting amine groups during the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Coupling Reaction: The protected L-phenylalanine is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Hydrolysis: L-phenylalanine, glycylglycine, and benzyloxycarbonyl derivatives.

    Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.

    Reduction: Benzyl alcohol and deprotected peptides.

Scientific Research Applications

2.1. Drug Development

One of the primary applications of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is in drug development, particularly as a potential inhibitor of specific enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on cathepsin L, a cysteine protease implicated in bone resorption processes. These findings suggest that this compound could be developed as a therapeutic agent for conditions like osteoporosis, where bone resorption is accelerated .

2.2. Protein Engineering

The compound's ability to serve as a building block in peptide synthesis makes it valuable in protein engineering. Its incorporation into peptides can enhance stability and bioactivity, allowing researchers to design proteins with tailored properties for therapeutic use. The expansion of the genetic code using noncanonical amino acids like this compound can facilitate novel protein functions and interactions .

2.3. Molecular Biology Research

In molecular biology, this compound can be utilized to study protein interactions and functions. Its unique structure allows for the exploration of how modifications affect protein behavior, which is crucial for understanding biological processes at the molecular level. By incorporating such compounds into experimental designs, researchers can gain insights into enzyme mechanisms and protein folding .

3.1. Inhibition Studies

Research has demonstrated that related compounds can effectively inhibit cathepsin L activity in vitro and in vivo, leading to significant reductions in bone resorption markers in animal models . This highlights the potential for this compound as a lead compound for developing osteoporosis treatments.

StudyCompoundEffectModel
1N-(benzyloxycarbonyl)-L-phenylalanylglycylglycineInhibits cathepsin LRat bone cells
2Synthetic peptidyl aldehydeReduces bone weight lossOvariectomized mice

3.2. Genetic Code Expansion

The incorporation of this compound into proteins via genetic code expansion techniques has been explored as a means to enhance protein functionality and stability . This approach allows for the synthesis of proteins with novel properties that can be applied in various therapeutic contexts.

Mechanism of Action

The mechanism of action of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine involves its role as a protected peptide intermediate. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.

Comparison with Similar Compounds

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is unique due to its incorporation of the benzyloxycarbonyl protecting group. Similar compounds include:

    ((Benzyloxy)carbonyl)-L-phenylalanine: Used for protecting the amino group of L-phenylalanine.

    ((Benzyloxy)carbonyl)-L-glycine: Used for protecting the amino group of glycine.

    ((Benzyloxy)carbonyl)-L-alanylglycine: Used for protecting the amino group of alanylglycine.

These compounds share the common feature of the benzyloxycarbonyl group, which provides stability and ease of removal, making them valuable in peptide synthesis.

Biological Activity

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine, also known as N-[(benzyloxy)carbonyl]glycylglycine, is a synthetic peptide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of amino acid derivatives that are recognized for their roles in various physiological processes and therapeutic applications.

Chemical and Physical Properties

The compound has the following physicochemical properties:

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₅
Molecular Weight 266.250 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 587.2 ± 45.0 °C at 760 mmHg
Flash Point 309.0 ± 28.7 °C

These properties indicate a stable compound that can be utilized in various experimental settings, particularly in biological assays and therapeutic formulations.

Biological Activity

The biological activity of this compound arises from its structural similarities to naturally occurring peptides and its ability to interact with biological systems.

1. Ergogenic Effects

Amino acid derivatives, including this compound, have been shown to influence anabolic hormone secretion and enhance physical performance during exercise. They provide fuel during high-intensity activities and may prevent exercise-induced muscle damage .

2. Neuroprotective Properties

Recent studies suggest that peptides similar to this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

3. Antitumor Activity

Research indicates that certain peptide derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy . The mechanism of action often involves the induction of apoptosis in tumor cells.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Ergogenic Effects : A review highlighted how amino acid derivatives enhance physical performance by influencing hormonal responses and muscle recovery post-exercise .
  • Neuroprotective Study : A study investigated the effects of peptide derivatives on neuronal cell cultures, demonstrating reduced cell death under oxidative stress conditions, thus supporting their potential use in neuroprotection .
  • Antitumor Research : In vitro studies have shown that peptide derivatives can inhibit the proliferation of cancer cells, leading to increased interest in their development as therapeutic agents .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27)/t17-/m0/s1

InChI Key

BKVFAOYJBLSVSK-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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